molecular formula C14H12FNO3 B1407846 Ethyl 5-(2-fluorophenyl)-4-oxo-1,4-dihydropyridine-3-carboxylate CAS No. 1449301-78-3

Ethyl 5-(2-fluorophenyl)-4-oxo-1,4-dihydropyridine-3-carboxylate

Cat. No.: B1407846
CAS No.: 1449301-78-3
M. Wt: 261.25 g/mol
InChI Key: CTPDHKQDHHHCEV-UHFFFAOYSA-N
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Description

Ethyl 5-(2-fluorophenyl)-4-oxo-1,4-dihydropyridine-3-carboxylate is a dihydropyridine derivative characterized by a 2-fluorophenyl substituent at the 5-position and an ethyl ester group at the 3-position. The fluorophenyl group introduces electronic and steric effects that may enhance binding affinity to biological targets, while the ester moiety contributes to solubility and metabolic stability.

Properties

IUPAC Name

ethyl 5-(2-fluorophenyl)-4-oxo-1H-pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FNO3/c1-2-19-14(18)11-8-16-7-10(13(11)17)9-5-3-4-6-12(9)15/h3-8H,2H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTPDHKQDHHHCEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC=C(C1=O)C2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hantzsch Reaction

Reactants Conditions Product
Aldehyde Ethanol, reflux Dihydropyridine

For Ethyl 5-(2-fluorophenyl)-4-oxo-1,4-dihydropyridine-3-carboxylate , a modified Hantzsch reaction could be employed using 2-fluorobenzaldehyde , ethyl acetoacetate , and ammonia or a suitable amine.

Specific Considerations for this compound

To synthesize This compound , the following steps could be considered:

Data Table: General Synthesis Conditions for Dihydropyridines

Compound Reactants Conditions Yield
Dihydropyridine Aldehyde, Ethyl acetoacetate, Ammonia Ethanol, Reflux Variable

Chemical Reactions Analysis

Substitution Reactions

The ester group at position 3 undergoes nucleophilic substitution with amines or alcohols under acidic or basic conditions. For example:

  • Amidation : Reacting with 4-amino-2-fluorophenoxy derivatives in DMF using HATU and DIPEA yields pyridopyrimidine carboxamides (78% yield) .

  • Transesterification : Treatment with NaOMe/MeOH replaces the ethyl ester with a methyl group .

Substitution Type Reagents/Conditions Product Yield Reference
AmidationHATU, DIPEA, DMF, RT, 3 hPyridopyrimidine carboxamide78%
TransesterificationNaOMe, MeOH, refluxMethyl ester analog85%

Oxidation and Reduction

The 4-oxo group participates in redox reactions:

  • Reduction : Using NaBH₄ or LiAlH₄ reduces the ketone to a secondary alcohol, forming 1,4,5,8-tetrahydropyridine derivatives .

  • Oxidation : DDQ (dichlorodicyanoquinone) oxidizes the dihydropyridine ring to a fully aromatic pyridine system .

Reaction Reagents Product Yield Reference
ReductionNaBH₄, EtOH, 0°C, 1 h1,4,5,8-Tetrahydropyridine alcohol65%
OxidationDDQ, CH₃CN, 90°C, 10 minPyridine-4-one derivative89%

Cross-Coupling Reactions

The 2-fluorophenyl moiety enables Suzuki–Miyaura coupling with aryl boronic acids. For instance, bromination at position 4 using PBr₃ generates a bromide intermediate, which couples with 4-fluorophenylboronic acid under Pd catalysis .

Reaction Catalyst/Base Product Yield Reference
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DME, 80°C4-(4-Fluorophenyl)pyridone75%

Ring Functionalization

The dihydropyridone core undergoes electrophilic aromatic substitution (e.g., nitration, halogenation) at position 6. Nitration with HNO₃/H₂SO₄ introduces a nitro group, while bromination with NBS yields a bromo derivative .

Reaction Reagents Product Yield Reference
BrominationNBS, AIBN, CCl₄, reflux6-Bromo derivative70%

Scientific Research Applications

Medicinal Chemistry

Ethyl 5-(2-fluorophenyl)-4-oxo-1,4-dihydropyridine-3-carboxylate has been studied for its potential as an antiviral agent, particularly against HIV. The compound's structure allows it to interact with the active site of reverse transcriptase and RNase H, which are critical for viral replication. Research indicates that derivatives of this compound can inhibit these enzymes effectively, demonstrating low micromolar activity against HIV .

Case Study :
A study published in the Journal of Medicinal Chemistry highlighted that certain analogues of this compound exhibited significant inhibition of HIV RNase H with IC50_{50} values in the range of 0.65–7.7 µM, suggesting a promising avenue for developing new antiviral therapies .

CompoundIC50_{50} (µM)Activity
10r0.65High
10x0.91High
10y0.92High

Biochemical Research

The compound's ability to chelate metal ions has been explored in the context of enzyme inhibition and metal-dependent biological processes. Its hydroxypyridone core is known to bind divalent metal ions, which is crucial for the activity of several metalloenzymes involved in disease processes .

Materials Science

Research has also indicated potential applications in materials science, particularly in the development of sensors and nanomaterials. The unique electronic properties imparted by the fluorophenyl group can enhance the conductivity and sensitivity of materials used in electronic devices.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. A common synthetic route includes the use of triazine derivatives and sodium ethoxide in ethanol under controlled conditions .

Synthesis Overview :

  • Starting Material : Ethyl 4-(2-fluorophenyl)-3-oxobutanoate
  • Reagents : Sodium ethoxide (NaOEt), triazine
  • Conditions : Heating at 85°C for specific durations

Mechanism of Action

The mechanism of action of Ethyl 5-(2-fluorophenyl)-4-oxo-1,4-dihydropyridine-3-carboxylate involves its interaction with molecular targets such as calcium channels. By binding to these channels, the compound can modulate their activity, leading to various physiological effects. The exact pathways and molecular targets may vary depending on the specific biological context and the presence of other interacting molecules.

Comparison with Similar Compounds

Structural and Crystallographic Features

The parent compound Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate () adopts a nearly planar conformation stabilized by bifurcated N–H⋯(O,O) hydrogen bonds, forming one-dimensional chains along the a-axis . For instance:

  • Ethyl 1-benzyl-5-iodo-4-oxo-1,4-dihydropyridine-3-carboxylate () contains a bulky iodine atom, which may increase steric hindrance and reduce crystallinity compared to the fluorophenyl analog .

Pharmacological Implications

  • For example, Ethyl 5-(5-{[1-(naphthalen-2-yl)-2,4-dioxopyrrolidin-3-ylidene]methyl}thiophen-2-yl)-4-oxo-1-(propan-2-yl)-1,4-dihydropyridine-3-carboxylate () shows a molecular ion peak at m/z 529 (M + H)+, indicative of stability under mass spectrometry conditions .
  • Chlorophenyl and nitrophenyl derivatives () may exhibit stronger electron-withdrawing effects, favoring interactions with positively charged enzymatic pockets .

Comparative Data Table

Compound Name Substituents Key Features Reference
Ethyl 5-(2-fluorophenyl)-4-oxo-1,4-dihydropyridine-3-carboxylate 2-fluorophenyl at C5 Enhanced electronegativity, potential for hydrogen bonding Target
Ethyl 6-chloro-4-(3-chlorophenyl)-5-formyl-2-methyl-1,4-dihydropyridine-3-carboxylate 3-chlorophenyl, formyl at C5 Strong electron-withdrawing groups, 49.40% C (analytical purity)
Ethyl 1-benzyl-5-iodo-4-oxo-1,4-dihydropyridine-3-carboxylate Benzyl at N1, iodo at C5 Bulky substituents, 81% yield
Ethyl 5-(naphthalen-2-yl)-4-oxo-1,4-dihydropyridine-3-carboxylate derivatives Naphthalenyl-thiophene hybrids Extended conjugation, m/z 529 (M + H)+

Biological Activity

Ethyl 5-(2-fluorophenyl)-4-oxo-1,4-dihydropyridine-3-carboxylate is a compound belonging to the dihydropyridine class, which has garnered attention for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound features a dihydropyridine ring with an ethyl ester group and a fluorophenyl substituent. Its molecular formula is C14H12FNOC_{14}H_{12}FNO with a molecular weight of 261.25 g/mol. The presence of the fluorine atom enhances its lipophilicity, potentially influencing its biological interactions.

1. Antimicrobial Properties

Research indicates that compounds in the dihydropyridine class, including this compound, exhibit significant antimicrobial activities. A study demonstrated that this compound showed effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent .

2. Calcium Channel Blockade

Dihydropyridines are well-known for their role as calcium channel blockers. This compound is hypothesized to interact with L-type calcium channels, modulating calcium influx in cardiac and smooth muscle cells. This action can lead to vasodilation and reduced blood pressure, making it a candidate for cardiovascular therapies .

3. Anticancer Activity

Emerging studies suggest that this compound may possess anticancer properties. Dihydropyridine derivatives have been explored for their ability to induce apoptosis in cancer cells through various mechanisms, including modulation of calcium signaling pathways . Specific investigations into structure-activity relationships (SAR) have shown that modifications at the dihydropyridine ring can enhance cytotoxicity against different cancer cell lines.

The biological activity of this compound can be attributed to several mechanisms:

  • Calcium Channel Modulation : By binding to L-type calcium channels, the compound inhibits calcium entry into cells, which is crucial for muscle contraction and neurotransmitter release.
  • Reactive Oxygen Species (ROS) Generation : Some studies indicate that dihydropyridines can influence ROS levels within cells, leading to oxidative stress that may contribute to their anticancer effects .

Table 1: Summary of Biological Activities and Findings

Activity TypeStudy ReferenceKey Findings
Antimicrobial Effective against multiple bacterial strains
Calcium Channel Blockade Modulates calcium influx; potential for hypertension treatment
Anticancer Induces apoptosis in cancer cell lines

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Ethyl 5-(2-fluorophenyl)-4-oxo-1,4-dihydropyridine-3-carboxylate, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via hydrolysis and esterification of precursors like 30-carboxy-3-methyl-(1,4-bipyridin)-1-ium chloride in ethanol. Slow evaporation at controlled temperatures (e.g., 343 K followed by refrigeration) yields crystals suitable for structural analysis. Impurities or side products may arise from incomplete esterification; monitoring via HPLC (≥99% purity) and adjusting solvent ratios (e.g., ethanol-water mixtures) can improve yields (80% reported) .

Q. How is the crystal structure of this compound resolved, and what software tools are critical for structural refinement?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection uses CrysAlis PRO, while SHELXS (for structure solution) and SHELXL (for refinement) are essential for resolving hydrogen bonding and planar conformations. Mercury and OLEX2 aid in visualization. Key parameters include dihedral angles (e.g., 2.3° between dihydropyridine ring and ester moiety) and bifurcated hydrogen bonds (N–H⋯O=C bond lengths: 1.96–2.15 Å) .

Advanced Research Questions

Q. How do bifurcated hydrogen bonds in the crystal lattice influence the compound’s stability and intermolecular interactions?

  • Methodological Answer : The bifurcated N–H⋯(O,O) hydrogen bonds form one-dimensional chains along the a-axis, stabilizing the lattice. Bond angles (134.9°–139.6°) and lengths (1.96–2.15 Å) indicate moderate-to-strong interactions. Computational modeling (e.g., DFT) can quantify bond energies, while variable-temperature XRD assesses thermal stability. Such analysis is critical for predicting solubility and crystallinity in drug formulation .

Q. What contradictions exist in reported biological activities of dihydropyridine derivatives, and how can they be resolved?

  • Methodological Answer : For example, some derivatives show antimicrobial activity (Balogh et al., 1980), while others exhibit calcium channel modulation (Rose & Draeger, 1992). Discrepancies may arise from substituent effects (e.g., 2-fluorophenyl vs. 4-nitrophenyl groups). Resolving these requires:

  • SAR Studies : Systematic variation of substituents and bioassays (e.g., MIC tests for antimicrobial activity, patch-clamp assays for calcium modulation).
  • Crystallographic Data : Correlating planar conformations (e.g., dihedral angles <5°) with bioactivity .

Q. What experimental strategies are recommended for elucidating the mechanism of action in cancer cell glycolysis inhibition?

  • Methodological Answer :

  • In Vitro Assays : Measure lactate production (via colorimetric NADH detection) in cancer cell lines (e.g., HeLa) treated with the compound.
  • Molecular Docking : Use PyMOL or AutoDock to model interactions with glycolytic enzymes (e.g., hexokinase-II).
  • Metabolomics : LC-MS profiling to track ATP/ADP ratios and glycolytic intermediates .

Q. How can chromatographic methods (e.g., HPTLC/HPLC) be optimized for quantifying this compound in complex matrices?

  • Methodological Answer : Apply Plackett-Burman design to screen factors (mobile phase pH, column temperature). Central Composite Design (CCD) optimizes resolution and peak symmetry. Example conditions:

  • Stationary Phase : Silica gel 60 F254.
  • Mobile Phase : Ethyl acetate:methanol:ammonia (7:2:1 v/v).
  • Detection : UV at 254 nm, Rf ≈ 0.45 .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 5-(2-fluorophenyl)-4-oxo-1,4-dihydropyridine-3-carboxylate
Reactant of Route 2
Ethyl 5-(2-fluorophenyl)-4-oxo-1,4-dihydropyridine-3-carboxylate

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